molecular formula C7H6BrNO2 B3420389 5-Acetoxy-2-bromopyridine CAS No. 186593-28-2

5-Acetoxy-2-bromopyridine

Cat. No. B3420389
M. Wt: 216.03 g/mol
InChI Key: CMAJZWMXEYGGIM-UHFFFAOYSA-N
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Patent
US06133253

Procedure details

To 25.6 mL of boron trifluoride etherate (208 mmol, Aldrich) cooled to -15° C. under N2 was added 18 g (104 mmol) of 3-amino-6-bromopyridine (from Step 123a above) dissolved in 35 mL of dimethoxyethane. Then t-Butyl nitrite (14.7 mL, 125 mmol, Aldrich) was added at a rate which kept the temperature below 0° C. Dimethoxyethane (65 mL) and methylene chloride (60 mL) were then added to aid stirring. After 10 minutes at -10° C. the mixture was allowed to warm to 5° C. and stirred for 30 minutes. Pentane (400 mL) was then added to the reaction mixture, the solid was collected by suction filtration, washed with cold ether, air dried, and dissolved in 125 mL of acetic anhydride. The resulting solution was heated to 100° C.±5° C. for 1 hour. The solvent was removed in vacuo, and the residue was suspended in saturated aqueous Na2CO3, and extracted with ethyl ether. The ether solution was dried over MgSO4, the solvent was removed in vacuo, and the residue was chromatographed on silica gel, eluting with 100:0 to 60:40 hexane:ethyl acetate to give 13.6 g of the title compound: 1H NMR (CDCl3 300 MHz) δ 8.20 (m, 1H).7.51 (d, J=8.5 Hz 1H),7.38 (dd, J=2.9, 7.5 Hz, 1H), 2.35 (s, 3H). MS (CI/NH3) m/e: 216 (M+H)+, 233 (M+NH4)+.
Quantity
25.6 mL
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
Quantity
14.7 mL
Type
reactant
Reaction Step Three
Quantity
35 mL
Type
solvent
Reaction Step Four
Quantity
60 mL
Type
reactant
Reaction Step Five
Quantity
65 mL
Type
solvent
Reaction Step Five
Quantity
400 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
B(F)(F)F.[CH3:5][CH2:6][O:7][CH2:8][CH3:9].NC1[CH:12]=[N:13][C:14]([Br:17])=[CH:15]C=1.N(OC(C)(C)C)=[O:19].C(Cl)Cl>C(COC)OC.CCCCC>[C:6]([O:7][C:8]1[CH:12]=[N:13][C:14]([Br:17])=[CH:15][CH:9]=1)(=[O:19])[CH3:5] |f:0.1|

Inputs

Step One
Name
Quantity
25.6 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Two
Name
Quantity
18 g
Type
reactant
Smiles
NC=1C=NC(=CC1)Br
Step Three
Name
Quantity
14.7 mL
Type
reactant
Smiles
N(=O)OC(C)(C)C
Step Four
Name
Quantity
35 mL
Type
solvent
Smiles
C(OC)COC
Step Five
Name
Quantity
60 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
65 mL
Type
solvent
Smiles
C(OC)COC
Step Six
Name
Quantity
400 mL
Type
solvent
Smiles
CCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 0° C
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the solid was collected by suction filtration
WASH
Type
WASH
Details
washed with cold ether, air
CUSTOM
Type
CUSTOM
Details
dried
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 125 mL of acetic anhydride
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was heated to 100° C.±5° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether solution was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica gel
WASH
Type
WASH
Details
eluting with 100:0 to 60:40 hexane

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(=O)OC=1C=NC(=CC1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 13.6 g
YIELD: CALCULATEDPERCENTYIELD 60.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.